An In-depth Technical Guide to 5-Chloro-2-fluoro-4-iodopyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloro-2-fluoro-4-iodopyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative that has emerged as a critical building block in the fields of pharmaceutical and agrochemical research. Its unique trifunctional substitution pattern, featuring chloro, fluoro, and iodo groups on the pyridine ring, imparts a distinct reactivity profile that makes it an exceptionally versatile intermediate for the synthesis of complex molecules.[1][2] The presence of multiple halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures that are often key to the biological activity of drug candidates and agrochemicals.[1] This guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its applications in drug discovery and development.
Physicochemical and Spectroscopic Properties
The properties of 5-Chloro-2-fluoro-4-iodopyridine are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 659731-48-3 | [1][3] |
| Molecular Formula | C₅H₂ClFIN | [1][3] |
| Molecular Weight | 257.43 g/mol | [1][3] |
| Appearance | White to off-white or brown solid/crystal powder | [2][3] |
| Melting Point | 84-91 °C | [2] |
| Boiling Point | 251 °C (Predicted) | |
| Density | 2.129 g/cm³ (Predicted) | |
| Purity | ≥95-98% | [1][4] |
| Storage Conditions | 0-8 °C, Inert atmosphere, Keep in dark place | [2] |
Spectroscopic Data (Predicted)
No experimentally confirmed spectra for 5-Chloro-2-fluoro-4-iodopyridine were found in the available literature. The following are predicted spectral characteristics based on the structure and data from similar compounds. These should be used as a guide and confirmed with experimental data.
2.2.1. ¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent such as CDCl₃, the ¹H NMR spectrum of 5-Chloro-2-fluoro-4-iodopyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 | d | ~2-3 Hz (⁴JHF) | H-6 |
| ~ 7.5 | s | - | H-3 |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to display five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~ 165 (d) | ¹JCF ≈ 240-260 Hz | C-2 |
| ~ 152 (d) | ³JCF ≈ 3-5 Hz | C-6 |
| ~ 145 | - | C-5 |
| ~ 115 (d) | ²JCF ≈ 35-40 Hz | C-3 |
| ~ 90 | - | C-4 |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the C-F, C-Cl, C-I, and aromatic C-H and C=C/C=N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C and C=N stretch |
| 1250-1100 | Strong | C-F stretch |
| 800-600 | Medium | C-Cl stretch |
| 600-500 | Medium | C-I stretch |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 5-Chloro-2-fluoro-4-iodopyridine.
Synthesis of 5-Chloro-2-fluoro-4-iodopyridine
The synthesis of 5-Chloro-2-fluoro-4-iodopyridine is typically achieved through the iodination of 5-chloro-2-fluoropyridine. This process involves a directed ortho-metalation followed by quenching with an iodine source.
Reaction Scheme:
Materials and Reagents:
-
5-Chloro-2-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Iodine (I₂) or 1,2-Diiodoethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-chloro-2-fluoropyridine (1.0 equivalent) and anhydrous THF.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-BuLi or LDA (1.1 equivalents) in a suitable solvent is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 4-position.
-
Iodination: A solution of iodine (I₂) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.
-
Work-up: The aqueous layer is separated, and the organic layer is washed sequentially with a saturated aqueous solution of Na₂S₂O₃ (to remove excess iodine) and brine. The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude 5-Chloro-2-fluoro-4-iodopyridine is typically purified by either recrystallization or column chromatography.
3.2.1. Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of hexanes and ethyl acetate.
-
Procedure: The crude product is dissolved in a minimal amount of hot ethyl acetate. Hot hexanes are then added dropwise until the solution becomes turbid. A few drops of hot ethyl acetate are added to redissolve the precipitate, and the solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.
3.2.2. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a common eluent system.
-
Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica-adsorbed product is loaded onto the top of a packed silica gel column. The column is eluted with the chosen solvent system, and fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Applications in Drug Discovery and Development
5-Chloro-2-fluoro-4-iodopyridine is a highly valued intermediate in drug discovery due to its predictable reactivity in cross-coupling reactions. The iodine atom at the 4-position is the most reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the selective introduction of various substituents at this position, while the chloro and fluoro groups can be retained for further functionalization or to modulate the physicochemical properties of the final molecule.[1]
Role as a Key Building Block
This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, which are a prominent class of anti-cancer agents.[5][6] The pyridine core is a common motif in many kinase inhibitors, and the specific substitution pattern of 5-Chloro-2-fluoro-4-iodopyridine allows for the precise construction of molecules that can fit into the ATP-binding pocket of kinases.
Drug Development Workflow
The use of 5-Chloro-2-fluoro-4-iodopyridine in a typical drug discovery workflow is illustrated below. It enters the process at the lead optimization stage, where medicinal chemists synthesize analogues of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.
Reactivity in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 5-Chloro-2-fluoro-4-iodopyridine readily participates in this reaction at the C-I bond, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Safety and Handling
5-Chloro-2-fluoro-4-iodopyridine is a chemical that should be handled by trained professionals in a laboratory setting. It is associated with several hazards.
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Signal Word: Warning[7]
Precautionary Measures
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Response:
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear impervious, flame-resistant clothing and gloves.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]
Conclusion
5-Chloro-2-fluoro-4-iodopyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity allows for selective functionalization, making it an indispensable tool for medicinal chemists in the development of novel therapeutics. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 [sigmaaldrich.com]
- 4. 5-chloro-2-fluoro-4-iodopyridine 95% | CAS: 659731-48-3 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
